

An In-depth Technical Guide to the Thermodynamic Properties of M-Tolyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *M-Tolyl acetate*

Cat. No.: *B1675977*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-Tolyl acetate, also known as m-cresyl acetate or acetic acid m-tolyl ester, is an aromatic organic compound with applications as a flavoring agent, fragrance ingredient, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known thermodynamic properties of **m-tolyl acetate**, including detailed experimental methodologies and relevant chemical pathways.

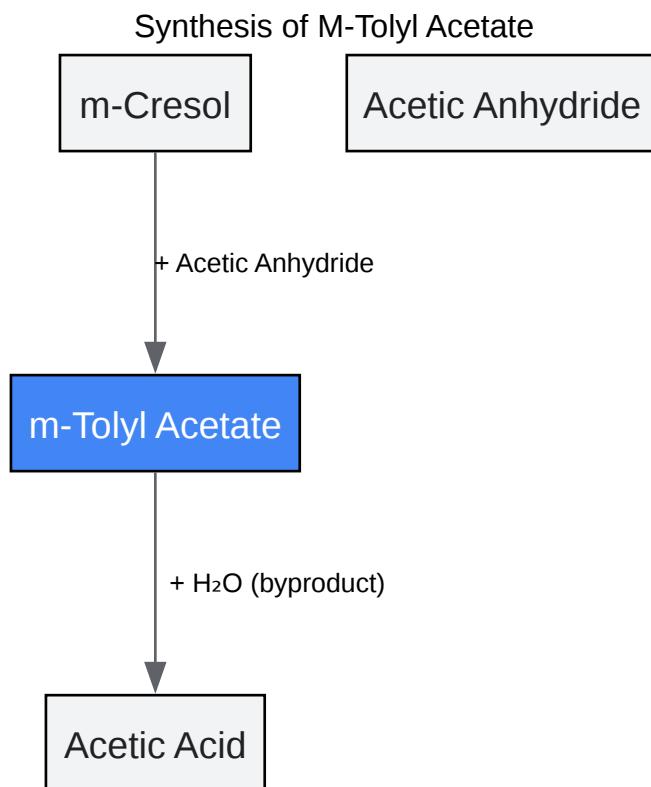
Physicochemical and Thermodynamic Data

The following tables summarize the key physicochemical and thermodynamic properties of **m-tolyl acetate** gathered from available literature.

Table 1: General Physicochemical Properties of **M-Tolyl Acetate**

Property	Value	Source(s)
Molecular Formula	$C_9H_{10}O_2$	
Molecular Weight	150.17 g/mol	
CAS Number	122-46-3	
Appearance	Colorless liquid	[1]
Density	1.04 g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.501	

Table 2: Thermodynamic Properties of **M-Tolyl Acetate**

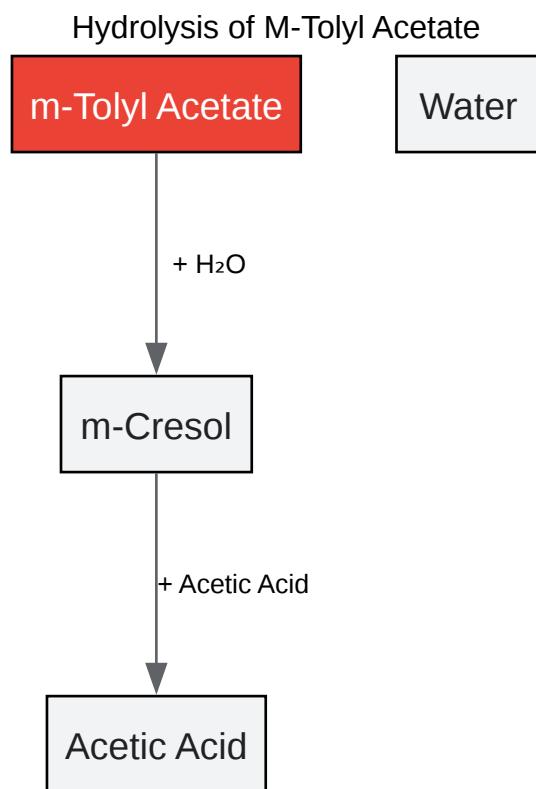

Property	Value	Method	Source(s)
Melting Point	12 °C (285.15 K)	Experimental	[1]
Boiling Point	210-213 °C (483.15-486.15 K) at 1 atm	Experimental	
Vapor Pressure	0.0 ± 0.5 mmHg at 25 °C	Experimental	[1]
Flash Point	95 °C (368.15 K)	Closed Cup	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	55.7 kJ/mol at 400 K	Ebulliometry	[2]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	60.7 kJ/mol at 295.5 K	Not Specified	[3]
Enthalpy of Hydrolysis (Δ_{rH}°)	-18.4 ± 0.59 kJ/mol	Calorimetry	[4]
Standard Enthalpy of Formation (Δ_fH°)	Data not available	-	
Liquid Heat Capacity (Cp)	Data not available	-	
Ideal Gas Heat Capacity (Cp,gas)	212.11 J/mol·K at 298.15 K	Joback Method (Predicted)	[3]
Gibbs Free Energy of Formation (Δ_fG°)	Data not available	-	
Critical Temperature (Tc)	730.64 K	Calculated	[1]
Critical Pressure (Pc)	3380.21 kPa	Calculated	[1]

Chemical Pathways

The synthesis and primary reaction of **m-tolyl acetate** are important for its application and potential degradation pathways.

Synthesis of M-Tolyl Acetate

M-tolyl acetate is commonly synthesized via the esterification of m-cresol with acetic anhydride or acetyl chloride. The reaction with acetic anhydride is depicted below.



[Click to download full resolution via product page](#)

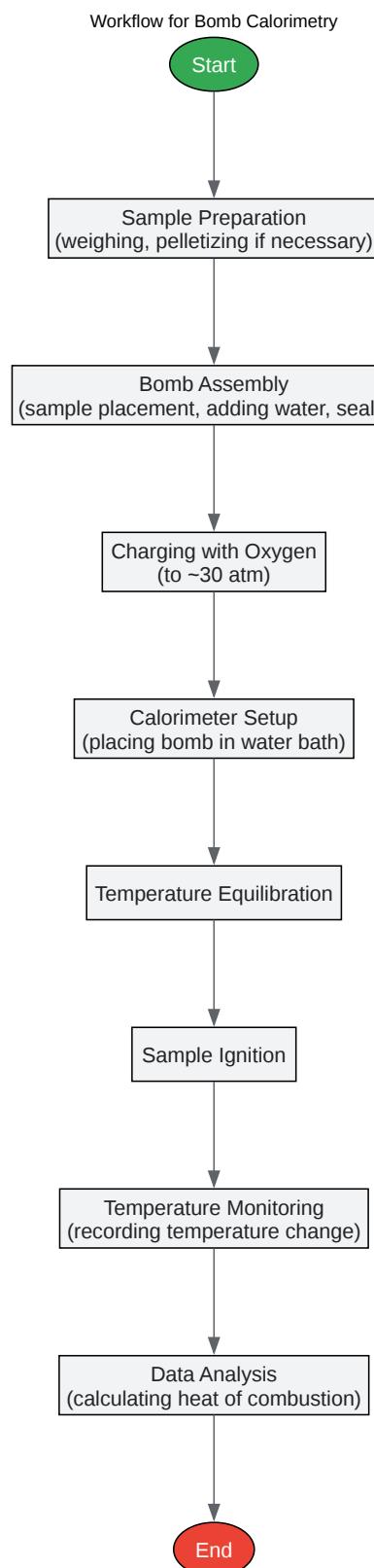
Caption: Synthesis of **m-tolyl acetate** via esterification.

Hydrolysis of M-Tolyl Acetate

M-tolyl acetate can undergo hydrolysis to yield m-cresol and acetic acid. This reaction is exothermic.^[1]

[Click to download full resolution via product page](#)

Caption: Hydrolysis reaction of **m-tolyl acetate**.


Experimental Protocols

Detailed experimental data for all thermodynamic properties of **m-tolyl acetate** are not readily available in the public domain. However, the following sections describe the general methodologies that would be employed to determine these properties.

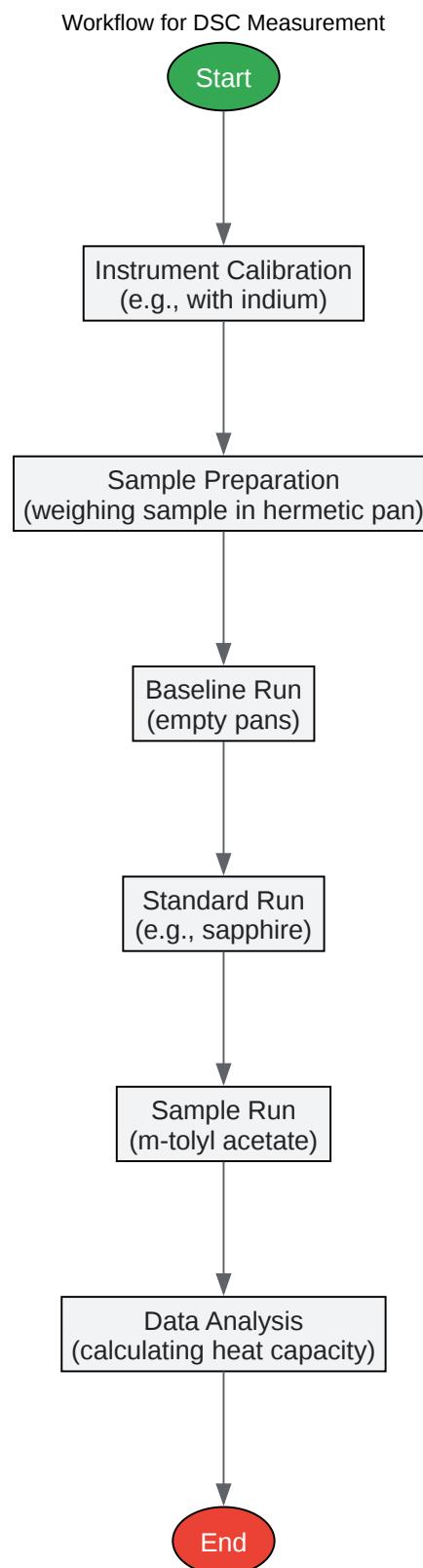
Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of a liquid organic compound like **m-tolyl acetate** can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for bomb calorimetry.


Methodology:

- Sample Preparation: A known mass of **m-tolyl acetate** is placed in a sample crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.
- Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed.
- Oxygen Charging: The bomb is purged of air and charged with high-purity oxygen to a pressure of approximately 30 atm.[5]
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature probe and stirrer are positioned.
- Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited by passing an electric current through a fuse wire.
- Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of the fuse wire. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.[6][7]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of liquid **m-tolyl acetate** can be measured using a differential scanning calorimeter.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for DSC heat capacity measurement.

Methodology:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.
- Sample Preparation: A small, accurately weighed sample of **m-tolyl acetate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty hermetically sealed pan is used as a reference.
- Baseline Measurement: A baseline is obtained by running the DSC with two empty pans over the desired temperature range.
- Standard Measurement: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to determine the heat flow calibration factor.
- Sample Measurement: The sample pan and the reference pan are placed in the DSC, and the heat flow to the sample is measured as a function of temperature, typically using a constant heating rate (e.g., 10 °C/min).
- Data Analysis: The heat capacity of the **m-tolyl acetate** sample is calculated by comparing the heat flow to the sample with the heat flow of the baseline and the standard at each temperature. The formula used is:

$$C_{\text{sample}} = (C_{\text{p,standard}}) \times (m_{\text{standard}} / m_{\text{sample}}) \times (\Delta Q_{\text{sample}} / \Delta Q_{\text{standard}})$$

where C_p is the heat capacity, m is the mass, and ΔQ is the difference in heat flow between the sample/standard and the baseline.

Conclusion

This technical guide has summarized the currently available thermodynamic data for **m-tolyl acetate** and outlined the standard experimental procedures for determining key thermodynamic properties. While several important experimental values, such as the standard enthalpy of formation and liquid heat capacity, are not readily found in the literature, the provided methodologies offer a clear path for their determination. The data and protocols presented here are intended to be a valuable resource for researchers, scientists, and drug

development professionals working with this compound, enabling more accurate process modeling, safety analysis, and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 2. m-Cresyl acetate [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. m-Cresyl acetate [webbook.nist.gov]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. aa6kj.hopto.org [aa6kj.hopto.org]
- 7. ivypanda.com [ivypanda.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of M-Tolyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675977#thermodynamic-properties-of-m-tolyl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com